Head-to-Head Biochemical Potency Comparison: DC-S239 vs. DC-S238 vs. DC-S100
In the primary discovery and optimization study, DC-S239 was directly compared with its immediate structural analog DC-S238 and the original hit compound DC-S100 in identical biochemical SET7 inhibition assays. DC-S239 exhibited superior potency (IC50 = 4.59 μM) relative to DC-S238 (IC50 = 4.88 μM), representing a 6.3% improvement in inhibitory activity [1]. Both DC-S239 and DC-S238 were derived through SAR-guided optimization from DC-S100, which served as the initial virtual screening hit [2]. This head-to-head comparison within the same experimental system establishes DC-S239 as the most potent compound in this specific SAR series.
| Evidence Dimension | Biochemical SET7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.59 μM |
| Comparator Or Baseline | DC-S238: 4.88 μM; DC-S100: identified as initial hit compound (IC50 not directly tabulated as optimized) |
| Quantified Difference | DC-S239 IC50 is 0.29 μM lower (6.3% more potent) than DC-S238 |
| Conditions | In vitro enzymatic SET7 inhibition assay (radioactive or fluorescence-based detection) |
Why This Matters
Direct head-to-head comparison in the same assay system provides unambiguous evidence that DC-S239 is the most potent compound in the DC-S100-derived SAR series, guiding selection for lead optimization studies.
- [1] Meng F, Cheng S, Ding H, et al. Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual Screening. J Med Chem. 2015;58(20):8166-8181. View Source
- [2] CiteAb. Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual Screening. View Source
